5-((4-Azidophenacyl)thio)uridine 5'-triphosphate
Overview
Description
5-((4-Azidophenacyl)thio)uridine 5’-triphosphate is a synthetic nucleotide analog used primarily in biochemical and molecular biology research. This compound is notable for its photo-cross-linking properties, which make it valuable in studying RNA-protein interactions and other nucleic acid-related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Azidophenacyl)thio)uridine 5’-triphosphate involves multiple steps, starting with the modification of uridineThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct functionalization of the uridine molecule .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((4-Azidophenacyl)thio)uridine 5’-triphosphate undergoes various chemical reactions, including:
Photo-cross-linking: Upon exposure to UV light, the azido group forms a reactive nitrene species that can covalently bond with nearby molecules.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include UV light for photo-cross-linking and nucleophiles for substitution reactions. The conditions typically involve controlled environments to ensure specific and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photo-cross-linking typically results in covalently bonded complexes between the nucleotide analog and target molecules .
Scientific Research Applications
5-((4-Azidophenacyl)thio)uridine 5’-triphosphate has several scientific research applications:
RNA-Protein Interaction Studies: The compound is used to study interactions between RNA and proteins through photo-cross-linking, providing insights into the structure and function of ribonucleoprotein complexes.
Transcriptional Studies: It is employed in labeling transcriptional complexes to investigate elongation and termination events during RNA synthesis.
Molecular Biology Research: The compound’s unique properties make it valuable in various molecular biology techniques, including RNA labeling and cross-linking studies.
Mechanism of Action
The mechanism of action of 5-((4-Azidophenacyl)thio)uridine 5’-triphosphate involves its incorporation into RNA molecules during transcription. Upon exposure to UV light, the azido group forms a reactive nitrene species that can covalently bond with nearby proteins or nucleic acids. This cross-linking ability allows researchers to capture and study transient interactions within ribonucleoprotein complexes .
Comparison with Similar Compounds
Similar Compounds
4-Thio-uridine 5’-triphosphate: Another nucleotide analog used for RNA cross-linking, but with a different reactive group.
5-Bromo-uridine 5’-triphosphate: Used in similar applications but with bromine as the reactive group.
Uniqueness
5-((4-Azidophenacyl)thio)uridine 5’-triphosphate is unique due to its azido group, which provides specific photo-cross-linking capabilities. This property allows for precise and efficient capture of RNA-protein interactions, making it a valuable tool in molecular biology research .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-[5-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N5O16P3S/c18-21-20-9-3-1-8(2-4-9)10(23)7-42-12-5-22(17(27)19-15(12)26)16-14(25)13(24)11(36-16)6-35-40(31,32)38-41(33,34)37-39(28,29)30/h1-5,11,13-14,16,24-25H,6-7H2,(H,31,32)(H,33,34)(H,19,26,27)(H2,28,29,30)/t11-,13-,14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPBIGGPYUIVDV-XKVFNRALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N5O16P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923584 | |
Record name | 5-{[2-(4-Azidophenyl)-2-oxoethyl]sulfanyl}-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120853-61-4 | |
Record name | 5-((4-Azidophenacyl)thio)uridine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120853614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{[2-(4-Azidophenyl)-2-oxoethyl]sulfanyl}-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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